molecular formula C8H14O3 B14273894 Ethyl (5R)-5-hydroxyhex-2-enoate CAS No. 154568-29-3

Ethyl (5R)-5-hydroxyhex-2-enoate

Cat. No.: B14273894
CAS No.: 154568-29-3
M. Wt: 158.19 g/mol
InChI Key: ZVXVRZZECWGGIC-SSDOTTSWSA-N
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Description

Ethyl (5R)-5-hydroxyhex-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hydroxyl group and a double bond, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (5R)-5-hydroxyhex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxyhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be explored to achieve higher selectivity and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5R)-5-hydroxyhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (5R)-5-hydroxyhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5R)-5-hydroxyhex-2-enoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the double bond can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity. Specific pathways and targets may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes .

Comparison with Similar Compounds

Ethyl (5R)-5-hydroxyhex-2-enoate can be compared with other similar compounds such as:

Properties

CAS No.

154568-29-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (5R)-5-hydroxyhex-2-enoate

InChI

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6-7,9H,3,5H2,1-2H3/t7-/m1/s1

InChI Key

ZVXVRZZECWGGIC-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C=CC[C@@H](C)O

Canonical SMILES

CCOC(=O)C=CCC(C)O

Origin of Product

United States

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